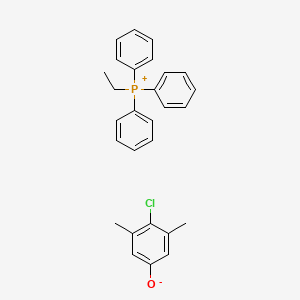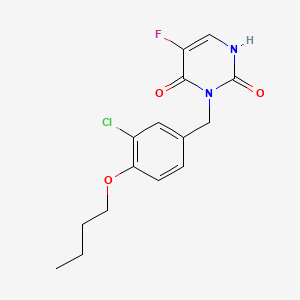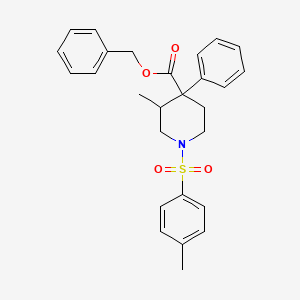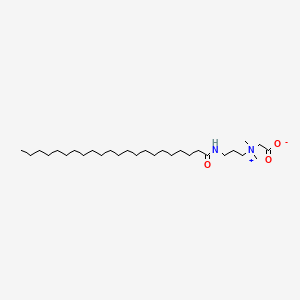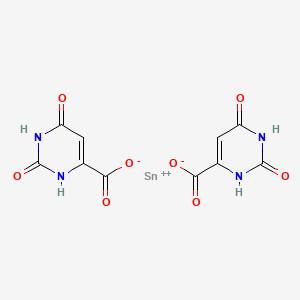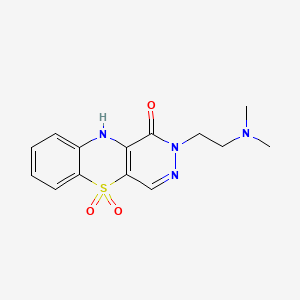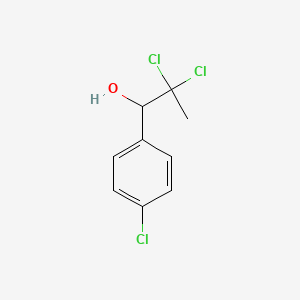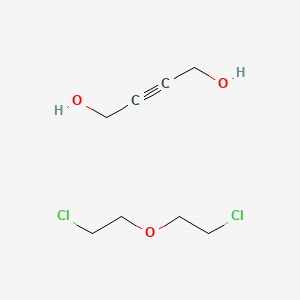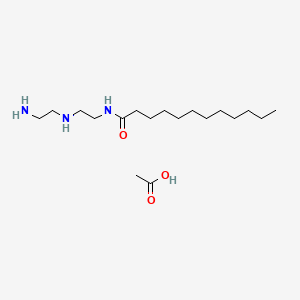
N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C20H45N5O It is known for its unique structure, which includes a dodecanamide backbone linked to an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with ethylenediamine, followed by acetylation. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Aqueous or organic solvents such as water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and signaling pathways.
類似化合物との比較
Similar Compounds
- N-(2-((2-Aminoethyl)amino)ethyl)hexadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)decanamide
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific interactions with biological membranes and proteins.
特性
CAS番号 |
94113-39-0 |
|---|---|
分子式 |
C16H35N3O.C2H4O2 C18H39N3O3 |
分子量 |
345.5 g/mol |
IUPAC名 |
acetic acid;N-[2-(2-aminoethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H35N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-15-14-18-13-12-17;1-2(3)4/h18H,2-15,17H2,1H3,(H,19,20);1H3,(H,3,4) |
InChIキー |
XBXQLPNTJQNSQD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



